Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Description
History and Development of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have evolved as pivotal scaffolds in medicinal and material chemistry, with their history tracing back to early 20th-century heterocyclic synthesis. The core structure, characterized by a fused imidazole-pyridine system, gained prominence in the 1960s through foundational work by Mosby, who established synthetic pathways for these nitrogen-bridged heterocycles. Subsequent decades witnessed their integration into pharmaceuticals, including hypnotics (e.g., zolpidem) and cardiotonic agents (e.g., olprinone), driven by their ability to modulate biological targets like GABA receptors and kinase activity. The introduction of bromine and carboxylate substituents, as seen in lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, marked a strategic advancement in tailoring reactivity and bioactivity.
Key Milestones:
Classification within Heterocyclic Chemistry
This compound belongs to the imidazopyridine family, distinguished by its fused bicyclic structure and functional groups. Its classification hinges on:
- Core Skeleton : Imidazo[1,2-a]pyridine, where the imidazole ring is fused to pyridine at positions 1 and 2.
- Substituents : A bromine atom at position 7 and a carboxylate group at position 2, enhancing electrophilicity and solubility.
- Salt Formation : Lithium counterion stabilizes the carboxylate anion, influencing reactivity in synthetic applications.
Structural Comparisons:
| Derivative | Substituents | Key Properties |
|---|
Properties
IUPAC Name |
lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNDOFDHGLLAQN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=C1Br)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-Carboxylate
The ethyl ester precursor is synthesized via cyclization reactions. A representative method involves:
- Reacting 2-amino-5-bromopyridine with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C.
- Cyclization proceeds via nucleophilic attack and dehydration, forming the imidazopyridine ring.
- 2-Amino-5-bromopyridine (10 mmol) and ethyl chlorooxoacetate (12 mmol) are dissolved in anhydrous THF.
- Triethylamine (15 mmol) is added dropwise at 0°C under nitrogen.
- The mixture is stirred at room temperature for 12 hours, then quenched with ice water.
- The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate = 4:1).
Hydrolysis to Lithium 7-Bromoimidazo[1,2-a]pyridine-2-Carboxylate
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide, forming the lithium salt in situ.
Standard Hydrolysis Conditions :
- Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equiv) is dissolved in a THF/water (3:1) mixture.
- Lithium hydroxide monohydrate (2.5 equiv) is added, and the reaction is stirred at 60°C for 6–8 hours.
- The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to isolate the lithium salt.
Yield : 85–90% (based on analogous procedures).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Lithium Base Selection
- Lithium hydroxide is preferred over NaOH or KOH to avoid sodium/potassium contamination.
- Stoichiometric excess (2.5–3.0 equiv) ensures complete hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC purity : ≥98% when purified via reverse-phase chromatography.
- Storage : Stable at 2–8°C under anhydrous conditions for >12 months.
Comparative Analysis of Alternative Methods
Direct Carboxylation
Suzuki Coupling Strategies
- Boronic ester intermediates : Enable introduction of substituents post-carboxylation (e.g., aryl groups).
- Example : 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate reacts with phenylboronic acid under Pd catalysis to form biaryl derivatives.
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
| Reaction Conditions | Product | Yield | Key Findings |
|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄, THF, 100°C | Boronate ester or dimer | 30–60% | Dimerization dominates due to steric/electronic factors at position 7 . |
Dimerization products (e.g., [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamides) form via Ullmann-type coupling, highlighting challenges in regioselective borylation .
Transition-Metal-Catalyzed Cross-Couplings
Copper and palladium catalysts enable functionalization:
Suzuki–Miyaura Coupling
-
Substrate : Bromine at 7-position.
-
Conditions : Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃, toluene/EtOH/H₂O .
Copper-Catalyzed Alkyne Amination
Functionalization of the Carboxylate Group
The lithium carboxylate is a precursor for ester/amide formation:
Dimerization Pathways
Competing dimerization occurs under specific catalytic conditions:
| Conditions | Product Structure | Yield | Notes |
|---|---|---|---|
| Pd(OAc)₂, XPhos, K₃PO₄, THF | [6,6′-Biimidazo...]dicarboxamides | 50–78% | Favored in absence of directing groups . |
Radical-Mediated Reactions
Copper catalysts promote radical intermediates:
-
Mechanism : Homolytic C–N bond cleavage generates iminyl radicals (e.g., 31 ), leading to cyclized products .
-
Example : CuBr-mediated aerobic oxidative coupling with cinnamaldehyde yields formylated derivatives (90% yield) .
Decarboxylation and Cyclization
Under acidic conditions, decarboxylation facilitates ring formation:
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate has emerged as a promising scaffold for drug development due to its biological activity against various pathogens and disease processes.
Antimicrobial Activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as effective anti-TB agents .
Anticancer Properties:
Recent studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, certain analogs have demonstrated cytotoxic effects in human cervical carcinoma HeLa cells with half-maximal inhibitory concentration (IC50) values indicating significant cell viability reduction. These findings suggest that modifications to the lithium compound could enhance its anticancer efficacy .
Material Science
In material science, this compound is utilized for developing materials with specific electronic and optical properties. Its structural characteristics allow for the design of novel materials that can be applied in various technological domains such as sensors and organic light-emitting diodes (OLEDs).
Electronic Properties:
The compound’s ability to form stable complexes with metals enhances its application in electronic materials. Research has shown that imidazo[1,2-a]pyridine derivatives can be integrated into polymer matrices to improve conductivity and stability under operational conditions .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.
Synthesis of Complex Molecules:
The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This property is exploited in synthesizing more complex organic molecules. For instance, it can be used to synthesize substituted imidazo[1,2-a]pyridines through reactions with active electrophiles like ethyl bromoacetate or bromoacetonitrile.
Green Chemistry Approaches:
Recent advancements have introduced metal-free and aqueous synthesis methods for imidazo[1,2-a]pyridines, significantly enhancing the sustainability of chemical processes. These methods yield high purity products while minimizing environmental impact .
Mechanism of Action
The mechanism of action of Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Imidazo[1,2-a]pyridine Carboxylates
The position of the bromine substituent critically influences electronic properties, reactivity, and biological activity. Key analogs include:
Key Findings :
- Electronic Effects : Bromine at position 7 (target compound) induces moderate electron-withdrawing effects, stabilizing the carboxylate group and enhancing electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to position 3 analogs .
- Biological Activity: 8-Amino-6-bromo derivatives exhibit antiviral and CDK inhibitory activity, suggesting bromine position 6 may favor target binding in certain enzymes .
Halogen-Substituted Derivatives
Replacing bromine with other halogens alters reactivity and physicochemical properties:
Key Findings :
- Iodine Substitution : Enhances versatility in synthesis (e.g., Suzuki couplings) but increases molecular weight and reduces solubility .
- Chlorine vs. Bromine : Chlorinated analogs generally exhibit faster reaction kinetics in substitution reactions due to smaller atomic size, but bromine offers better leaving-group ability in cross-coupling .
Functional Group Variations
Carboxylate vs. Ester Forms
Key Findings :
- The lithium salt form improves bioavailability and compatibility with polar solvents, whereas ester forms are preferred for organic-phase reactions .
Sulfonyl and Amino Derivatives
Biological Activity
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 7-position of the imidazo[1,2-a]pyridine ring and a carboxylate group. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially affecting signaling pathways critical in disease processes.
- Radical Reactions : The compound can undergo radical reactions, making it a valuable scaffold for further chemical modifications aimed at enhancing biological activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Research indicates that it exhibits effectiveness against multidrug-resistant strains of bacteria and fungi. For instance, derivatives of imidazo[1,2-a]pyridine have been reported to possess significant anti-tuberculosis properties .
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases that are critical for cancer cell proliferation. The structural features of this compound enhance its interaction with target proteins involved in cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Significant activity against MDR-TB | Methyl groups at positions 2 and 7 |
| 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide | Potential antimicrobial properties | Bromine at position 6 |
| This compound | Antimicrobial and anticancer activities | Bromine at position 7 and carboxylate group |
Case Studies
Several case studies highlight the efficacy of this compound in biological assays:
- Antimicrobial Assays : In vitro studies demonstrated that this compound inhibited the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Cancer Cell Studies : In a recent study involving human cancer cell lines, this compound was found to significantly reduce cell viability through apoptosis induction. The compound's IC50 values were determined to be in the low micromolar range.
- Enzyme Inhibition Studies : The compound has been tested against several key enzymes involved in metabolic pathways associated with cancer and infectious diseases. Results indicated potent inhibition rates that suggest its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for lithium 7-bromoimidazo[1,2-a]pyridine-2-carboxylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine or halogen introduction often involves reacting imidazo[1,2-a]pyridine precursors with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40–60°C . Lithium carboxylate formation typically employs lithium hydroxide (LiOH) in ethanol/water under reflux, followed by solvent evaporation and recrystallization .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and final products via recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Confirm substituent positions (e.g., bromine at C7) via - and -NMR chemical shifts. For example, C7 bromination deshields adjacent protons, shifting aromatic peaks to δ 7.8–8.5 ppm .
- LC-MS : Verify molecular weight (e.g., [M+Li]+ peak) and purity (>95%) .
- XRD : Use SHELX software for crystal structure refinement. SHELXL is preferred for small-molecule resolution, while SHELXE aids in resolving twinned or high-symmetry crystals .
Advanced Research Questions
Q. How do halogen substituents (e.g., bromine at C7) influence the compound’s biological activity and reactivity?
- Mechanistic Insights :
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at C2, enhancing nucleophilic substitution (e.g., Suzuki couplings) .
- Bioactivity : Bromine at C7 improves antimicrobial potency (e.g., MIC reductions against Staphylococcus aureus by 2–4× compared to non-halogenated analogs) by enhancing target binding (e.g., enzyme inhibition) .
- Experimental Validation : Compare IC/MIC values of halogenated vs. non-halogenated derivatives in enzyme inhibition assays (e.g., kinase assays) and bacterial growth studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in antitubercular activity (e.g., MIC variability from 2–20 µM) may arise from differences in bacterial strains, assay protocols, or compound purity .
- Resolution Steps :
Validate compound identity via HRMS and XRD.
Standardize assays (e.g., broth microdilution per CLSI guidelines).
Use positive controls (e.g., isoniazid for tuberculosis) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Bromine’s hydrophobic volume improves fit in hydrophobic pockets .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, lower HOMO-LUMO gaps correlate with higher electrophilicity at C2 .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmosphere (N/Ar) and moisture sensitivity, as lithium intermediates are hygroscopic .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from general toxicity .
- Data Reporting : Use CHEMDNER for compound annotation and PubChem for depositing spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
